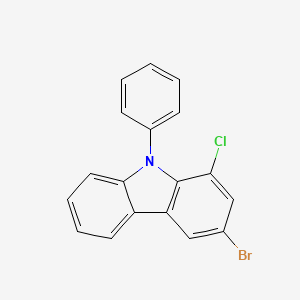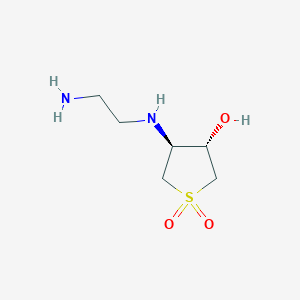
(3S,4S)-3-((2-Aminoethyl)amino)-4-hydroxytetrahydrothiophene 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4S)-3-((2-Aminoethyl)amino)-4-hydroxytetrahydrothiophene 1,1-dioxide is a complex organic compound that features a tetrahydrothiophene ring with amino and hydroxyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-((2-Aminoethyl)amino)-4-hydroxytetrahydrothiophene 1,1-dioxide typically involves multi-step organic reactions. One common approach might include:
Formation of the Tetrahydrothiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of Amino and Hydroxyl Groups: Functionalization of the ring can be done through nucleophilic substitution or addition reactions, using reagents such as amines and alcohols under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4S)-3-((2-Aminoethyl)amino)-4-hydroxytetrahydrothiophene 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of the sulfone group to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce a thiol.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3S,4S)-3-((2-Aminoethyl)amino)-4-hydroxytetrahydrothiophene 1,1-dioxide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization and incorporation into larger structures.
Biology
In biological research, this compound might be studied for its potential as a biochemical probe or as a precursor to biologically active molecules. Its structural features could interact with various biological targets.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The presence of amino and hydroxyl groups suggests possible interactions with enzymes or receptors.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism by which (3S,4S)-3-((2-Aminoethyl)amino)-4-hydroxytetrahydrothiophene 1,1-dioxide exerts its effects would depend on its specific application. For example, in a biological context, it might interact with enzymes or receptors through hydrogen bonding, electrostatic interactions, or covalent modification.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S,4S)-3-Amino-4-hydroxytetrahydrothiophene 1,1-dioxide: Lacks the 2-aminoethyl group.
(3S,4S)-3-((2-Hydroxyethyl)amino)-4-hydroxytetrahydrothiophene 1,1-dioxide: Contains a hydroxyethyl group instead of an aminoethyl group.
Uniqueness
The unique combination of functional groups in (3S,4S)-3-((2-Aminoethyl)amino)-4-hydroxytetrahydrothiophene 1,1-dioxide allows for specific interactions and reactivity that might not be observed in similar compounds. This could make it particularly valuable in certain applications, such as targeted drug design or specialized material synthesis.
Propriétés
Formule moléculaire |
C6H14N2O3S |
|---|---|
Poids moléculaire |
194.25 g/mol |
Nom IUPAC |
(3S,4S)-4-(2-aminoethylamino)-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C6H14N2O3S/c7-1-2-8-5-3-12(10,11)4-6(5)9/h5-6,8-9H,1-4,7H2/t5-,6-/m1/s1 |
Clé InChI |
TVJAKFQXZATUHV-PHDIDXHHSA-N |
SMILES isomérique |
C1[C@H]([C@@H](CS1(=O)=O)O)NCCN |
SMILES canonique |
C1C(C(CS1(=O)=O)O)NCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


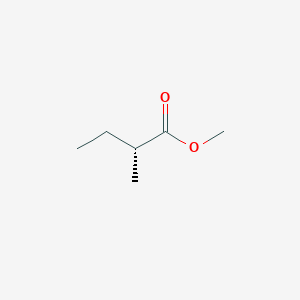


![1-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363821.png)
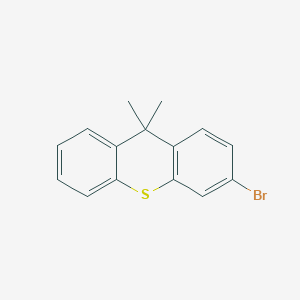
![3-{[(2-phenylethyl)sulfanyl]methyl}-6-(5-phenyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363824.png)
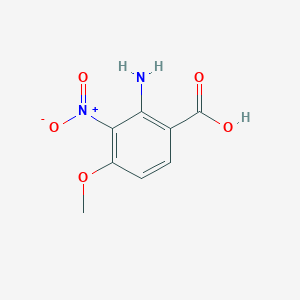


![6-(1H-pyrazol-1-yl)-N-[3-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B13363857.png)
![1-[(4-bromo-3-methylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B13363864.png)

![1-(3,4-Dichlorophenyl)-4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]piperazine](/img/structure/B13363866.png)
